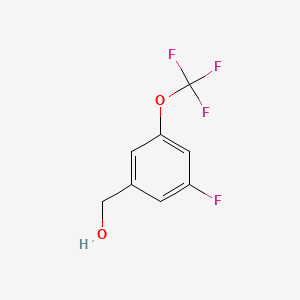

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to a benzyl alcohol structure

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives under controlled conditions:

Halogenation Reactions

The hydroxyl group is replaced by halogens through acid-mediated substitution:

Mechanism : Protonation of the hydroxyl group converts it into a better-leaving group (water), followed by nucleophilic attack by halide ions (SN1 or SN2 pathways).

Nucleophilic Substitution

Activation of the hydroxyl group enables substitution with diverse nucleophiles:

Example : Reaction with acetonitrile under Ritter conditions yields amide derivatives, useful in GPR52 agonist synthesis .

Reduction Reactions

While less common, the hydroxyl group can be reduced under specific conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄/NaBH₄ | Anhydrous ether or THF | 3-Fluoro-5-(trifluoromethoxy)toluene (partial reduction observed) |

Note : Full reduction to the hydrocarbon is hindered by the stability of the benzyl alcohol intermediate.

Radical Reactions

The trifluoromethoxy group participates in radical-mediated transformations:

Reaction Comparison Table

| Reaction Type | Key Reagents | Selectivity | Yield Range |

|---|---|---|---|

| Halogenation | HX/H₂SO₄ | High (≥90%) | 90–99% |

| Oxidation | KMnO₄ | Moderate (aldehyde) | 60–80% |

| Nucleophilic Substitution | TsCl/NaCN | Variable | 50–85% |

Mechanistic Insights

-

Acid-Base Properties : The trifluoromethoxy group increases acidity of adjacent hydrogens, enhancing deprotonation under basic conditions .

-

Electronic Effects : Electron-withdrawing substituents direct electrophiles to meta/para positions and stabilize cationic intermediates during halogenation .

This compound’s versatility in oxidation, halogenation, and substitution makes it invaluable for synthesizing fluorinated bioactive molecules. Further studies on catalytic systems and green chemistry approaches could expand its synthetic utility.

科学的研究の応用

Chemical Properties and Reactivity

The compound has the chemical formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. The presence of a hydroxyl group (-OH) allows it to participate in nucleophilic substitution reactions, while the fluorine atoms enable electrophilic aromatic substitution. The trifluoromethoxy group enhances the acidity of adjacent hydrogen atoms, increasing their susceptibility to deprotonation under basic conditions.

Pharmaceutical Applications

-

Drug Development :

- 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds with improved biological activity and specificity.

- For example, studies have shown that derivatives of this compound can act as potent agonists for specific receptors, demonstrating antipsychotic-like activity in animal models .

- Biological Interaction Studies :

Synthetic Applications

-

Organic Synthesis :

- The compound is utilized as a versatile intermediate in organic synthesis due to its ability to undergo various functionalization reactions. For instance, metalation followed by carboxylation has been successfully applied to fluorinated benzyl alcohols, including this compound, yielding new fluorobenzoic acids .

- The compound's reactivity allows it to serve as a building block for more complex molecules, facilitating the development of novel chemical entities.

- Electrophilic Trapping Reactions :

Case Study 1: Antipsychotic Activity

A study explored the synthesis of compounds derived from this compound that exhibited significant antipsychotic-like effects in mice. The synthesized ligands showed varying degrees of potency and efficacy, highlighting the importance of structural modifications on biological activity .

Case Study 2: Functionalization Strategies

Research demonstrated successful functionalization strategies involving metalation followed by carboxylation of fluorinated benzyl alcohols. This process yielded several new compounds with potential applications in drug discovery and materials science .

作用機序

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

類似化合物との比較

Similar Compounds

- 3-(Trifluoromethoxy)benzyl alcohol

- 4-(Trifluoromethyl)benzyl alcohol

- 3-Fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions .

生物活性

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol with significant potential in various biological applications, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including a trifluoromethoxy group and a meta-positioned fluorine atom, enhance its reactivity and interaction profiles, making it an interesting compound for research.

The compound has the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. The presence of multiple fluorine substituents affects its solubility, reactivity, and overall biological activity. The hydroxyl group (-OH) allows for nucleophilic substitution reactions, while the fluorine atoms can facilitate electrophilic aromatic substitution reactions.

Biological Activity Overview

Recent studies have suggested that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its potential as a pesticide or herbicide due to its enhanced activity against specific pests attributed to its fluorinated structure.

- Anticancer Potential : Preliminary studies indicate that similar fluorinated compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant antiproliferative effects in various cancer cell lines, including breast and gastric cancer .

- Pharmacological Applications : The compound's unique properties make it a candidate for further exploration in drug design, particularly in developing new therapeutic agents targeting specific biological pathways.

Antimicrobial Activity

A study highlighted the potential of this compound as a pesticide. Its fluorinated nature enhances its effectiveness against certain pests compared to non-fluorinated analogs. This property is crucial in agricultural applications where improved efficacy can lead to better crop yields and pest management strategies.

Anticancer Studies

Research into structurally similar compounds has shown promising results regarding their ability to inhibit cancer cell growth. For example, fluorinated phenylalanines have been studied for their anticancer properties, demonstrating significant cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications in the fluorine substituents can lead to enhanced potency against cancer cells .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 0.004 | T-cell Proliferation |

| Compound B | 6.46 | Alzheimer’s Disease |

| Compound C | 5.89 | Colon Cancer |

The synthesis of this compound can be achieved through various organic reactions that involve the introduction of trifluoromethoxy groups and fluorination steps. Mechanistically, the trifluoromethoxy group enhances the acidity of adjacent hydrogen atoms, making them more reactive under basic conditions .

特性

IUPAC Name |

[3-fluoro-5-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTUZFGGSZDUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。